molecular formula C32H30N4O3 B11962749 Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11962749
M. Wt: 518.6 g/mol
InChI Key: UMSVJFGMBARTPF-FMQUCBEESA-N
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Description

Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a synthetic compound belonging to the pyrroloquinoxaline family. This class of compounds is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The unique structure of this compound, which includes a pyrroloquinoxaline core, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multiple steps, starting from halogen-containing quinoxaline derivatives. The synthetic route often includes the use of palladium catalysts to facilitate the formation of the pyrroloquinoxaline core . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antioxidant and anticancer properties, make it a valuable tool for studying cellular processes and developing new therapeutic agents.

    Medicine: Its potential as a drug candidate is explored for treating various diseases, including cancer and bacterial infections.

    Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C32H30N4O3

Molecular Weight

518.6 g/mol

IUPAC Name

pentyl 1-benzyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C32H30N4O3/c1-2-3-12-21-39-32(38)28-29-31(34-26-18-11-10-17-25(26)33-29)36(22-24-15-8-5-9-16-24)30(28)35-27(37)20-19-23-13-6-4-7-14-23/h4-11,13-20H,2-3,12,21-22H2,1H3,(H,35,37)/b20-19+

InChI Key

UMSVJFGMBARTPF-FMQUCBEESA-N

Isomeric SMILES

CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)NC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)NC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

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